molecular formula C7H5FN2O4 B3043708 2-Amino-6-fluoro-3-nitro-benzoic acid CAS No. 910123-26-1

2-Amino-6-fluoro-3-nitro-benzoic acid

Cat. No.: B3043708
CAS No.: 910123-26-1
M. Wt: 200.12 g/mol
InChI Key: YXZBECCLWLWBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-3-nitro-benzoic acid is an aromatic compound with the molecular formula C7H5FN2O4. This compound is characterized by the presence of an amino group, a fluoro substituent, and a nitro group attached to a benzoic acid core. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

2-Amino-6-fluoro-3-nitro-benzoic acid is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyestuffs.

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-3-nitrobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoic acids can react with amines . The reaction of phenylamine with nitrous acid, for instance, produces diazonium salts . This could potentially be a pathway for 2-Amino-6-fluoro-3-nitro-benzoic acid, but further studies are required to confirm this.

Result of Action

It’s known that the compound is used in the synthesis of a novel benzamide with potent neuroleptic activity , but the specific molecular and cellular effects of the compound’s action require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-nitro-benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluoro-3-nitrotoluene. The process typically involves the following steps :

    Nitration: 2-Fluoro-3-nitrotoluene is dissolved in acetic acid, and concentrated sulfuric acid is added carefully. The mixture is then warmed to 95°C.

    Hydrolysis: The resulting product is subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-nitro-benzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-Amino-6-fluoro-3-amino-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 2-Nitroso-6-fluoro-3-nitro-benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-nitro-benzoic acid: Lacks the fluoro substituent.

    2-Amino-6-chloro-3-nitro-benzoic acid: Contains a chloro group instead of a fluoro group.

    2-Amino-6-fluoro-benzoic acid: Lacks the nitro group.

Uniqueness

2-Amino-6-fluoro-3-nitro-benzoic acid is unique due to the presence of both a fluoro and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-amino-6-fluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZBECCLWLWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g (9.9 mmol) of 2,6-difluoro-3-nitro-benzoic acid in methanol and 3.0 g (30.0 mmol) of ammonium acetate was stirred at room temperature for 12 h. The solvent was evaporated and dilute HCl solution was added. The precipitated solid was collected by filtration and washed with water to produce 2-amino-6-fluoro-3-nitro-benzoic acid. LCMS: 201 (M+1)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-fluoro-3-nitro-benzoic acid
Reactant of Route 2
2-Amino-6-fluoro-3-nitro-benzoic acid
Reactant of Route 3
2-Amino-6-fluoro-3-nitro-benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-6-fluoro-3-nitro-benzoic acid
Reactant of Route 5
2-Amino-6-fluoro-3-nitro-benzoic acid
Reactant of Route 6
2-Amino-6-fluoro-3-nitro-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.